molecular formula C16H18N2O5 B1604153 4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid CAS No. 73211-20-8

4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid

Cat. No. B1604153
CAS RN: 73211-20-8
M. Wt: 318.32 g/mol
InChI Key: CAKKYRPAEHEPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73211-20-8

Product Name

4-(5-Ethyl-2,4,6-trioxo-5-phenyltetrahydropyrimidin-1(2H)-yl)butanoic acid

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid

InChI

InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)

InChI Key

CAKKYRPAEHEPKD-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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